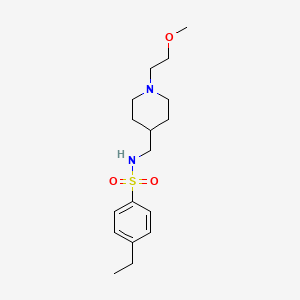

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide often involves multi-step processes that yield various functionalized benzenesulfonamides. For example, Gao et al. (2014) discussed the high-yield synthesis of a closely related compound, demonstrating a three-step process with an overall chemical yield of 75-84% (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds has been extensively studied. Jacobs et al. (2013) reported on the molecular and supramolecular structures of several N-[2-(pyridin-2-yl)ethyl] derivatives, highlighting the importance of torsion angles and hydrogen bonding in defining the compounds' structural properties (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in a variety of chemical reactions. Xiao et al. (2022) synthesized two benzenesulfonamide compounds and used density functional theory (DFT) for further molecular studies, indicating the versatility of these compounds in chemical synthesis (Xiao et al., 2022).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds are crucial for their practical applications. Benakaprasad et al. (2007) characterized 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a related compound, highlighting its crystallographic properties and indicating the importance of conformational analysis in understanding these compounds' physical characteristics (Benakaprasad et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzenesulfonamide derivatives, are influenced by their molecular structure. Rodrigues et al. (2015) investigated the supramolecular architecture of two benzenesulfonamide compounds, revealing how intermolecular interactions can lead to different structural arrangements and potentially affect their chemical behavior (Rodrigues et al., 2015).

Wissenschaftliche Forschungsanwendungen

Prevention of Cerebral Vasospasm

Studies have shown that endothelin receptor antagonists, including certain benzenesulfonamide derivatives, can be effective in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, a serious complication following a brain hemorrhage. Oral administration of these compounds in animal models resulted in a significant reduction of vasospasm, suggesting their potential therapeutic application in human cases (Zuccarello et al., 1996).

Antiviral and Antifungal Activity

Benzenesulfonamide derivatives have been investigated for their potential use as antiviral and antifungal agents. For instance, certain methylbenzenesulfonamide compounds demonstrated promising activity against HIV-1, highlighting their potential as candidate compounds for drug development (Cheng De-ju, 2015).

Cognitive Enhancement

Research into benzenesulfonamide derivatives such as SB-399885 has uncovered their role as potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties. These compounds have shown promise in improving cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Antiproliferative Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds with specific structural modifications have shown high activity, indicating their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Polymerization Catalysts

Benzenesulfonamide compounds have also been utilized as catalysts in the polymerization of acrylates with ethene, demonstrating their versatility in chemical synthesis and materials science applications (Skupov et al., 2007).

PET Imaging

The development of benzenesulfonamide derivatives for use in positron emission tomography (PET) imaging has been explored, with certain compounds synthesized for high-yield and facilitating the study of CB2 receptor distribution in vivo (Gao et al., 2014).

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with their targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological activities, including anti-inflammatory, antiviral, and anticancer activities .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological effects, including analgesic, antipyretic, and anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .

Eigenschaften

IUPAC Name |

4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-3-15-4-6-17(7-5-15)23(20,21)18-14-16-8-10-19(11-9-16)12-13-22-2/h4-7,16,18H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXJVEOMXSNVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)